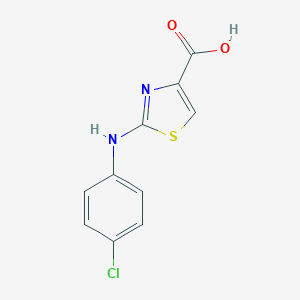
5-Triethylsilylpent-4-yn-1-ol
Descripción general
Descripción
5-Triethylsilylpent-4-yn-1-ol is a compound that falls within the realm of organosilicon chemistry, a branch of organic chemistry that focuses on compounds containing carbon-silicon bonds. Such molecules often exhibit unique chemical and physical properties due to the silicon atom's characteristics.
Synthesis Analysis
The synthesis of organosilicon compounds, like 5-Triethylsilylpent-4-yn-1-ol, typically involves the use of silicon-based reagents or the modification of existing silicon-containing molecules. For example, the synthesis of 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives with trans- and cis-olefin configurations showcases a method for creating silicon-containing building blocks for further chemical synthesis (Takayama et al., 2003).
Molecular Structure Analysis
The molecular structure of organosilicon compounds is crucial for understanding their reactivity and properties. X-ray diffraction is a common tool used to determine these structures. For instance, the molecular structure of tris(trimethylsilyl)-substituted group 14-element-centered anions was determined, providing insights into the coordination chemistry of silicon (Nanjo et al., 2004).
Chemical Reactions and Properties
Organosilicon compounds participate in various chemical reactions, offering pathways to a wide range of derivatives and applications. The reactivity can be influenced by the silicon substituents and the organic framework of the compound. The formation of CF3-"helicopter"-like molecules from trimethylsilyl ethers of pent-1-en-4-yn-3-oles illustrates the type of unique structures that can be achieved through specific reactions involving silicon-based compounds (Zerov et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
5-Triethylsilylpent-4-yn-1-ol and its derivatives are crucial in synthesizing a variety of complex organic compounds. For example, 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, closely related to 5-triethylsilylpent-4-yn-1-ol, are used in the synthesis of trans- and cis-oligoenynes, offering pathways for creating linear pi-conjugated oligoenynes and oligoenediynes with specific olefin configurations (Takayama et al., 2003).
Chemical Reactions and Transformations
In chemical reactions, 5-triethylsilylpent-4-yn-1-ol derivatives play a role in forming unique molecular structures. For instance, trimethylsilyl ethers of certain derivatives react with benzene in superacid CF3SO3H (TfOH) to afford conjugated CF3-pentenynes, leading to the formation of unusual CF3-"helicopter"-like bicyclic structures (Zerov et al., 2018).
Applications in Organic Electronics
Compounds derived from 5-triethylsilylpent-4-yn-1-ol are also significant in the field of organic electronics. The structures and optical properties of tris(trimethylsilyl)silylated oligothiophene derivatives, for example, have been examined, showing bathochromic shifts and confirming the sigma-pi conjugation between Si-Si sigma bonds and pi-orbital, which is crucial for developing materials with specific optical properties (Inubushi et al., 2014).
Enantioselective Synthesis
The synthesis of enantiopure compounds, which are essential in pharmaceutical and chemical research, often utilizes derivatives of 5-triethylsilylpent-4-yn-1-ol. A notable example is the efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing certain inhibitors, through the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (Zhang et al., 2008).
Propiedades
IUPAC Name |
5-triethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h12H,4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNBUIIPNLWRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375300 | |
| Record name | 5-triethylsilylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Triethylsilylpent-4-yn-1-ol | |
CAS RN |
174064-02-9 | |
| Record name | 5-(Triethylsilyl)-4-pentyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174064-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-triethylsilylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentyn-1-ol, 5-(triethylsilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



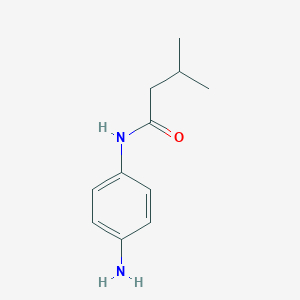
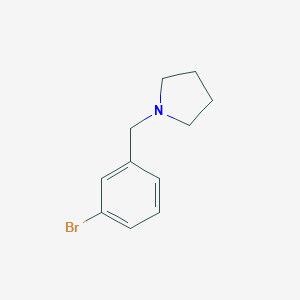
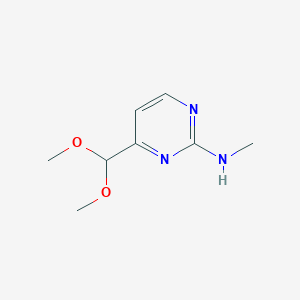
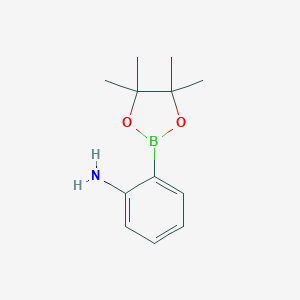
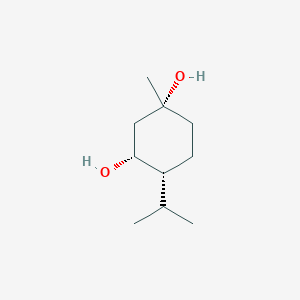
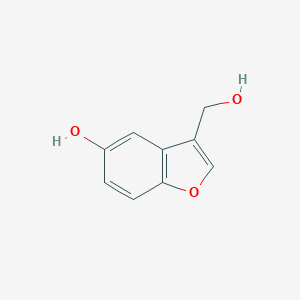
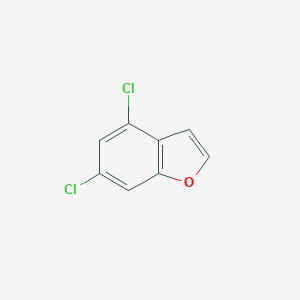
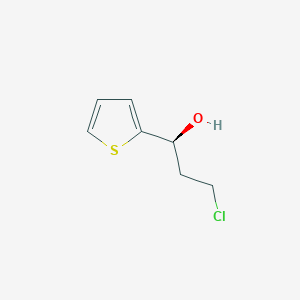
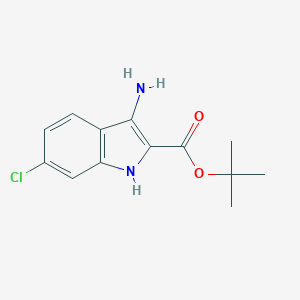
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
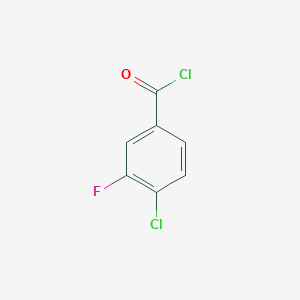
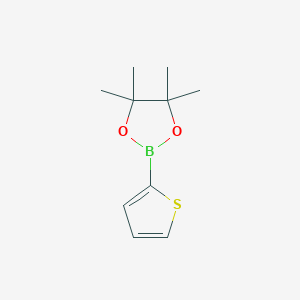
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
